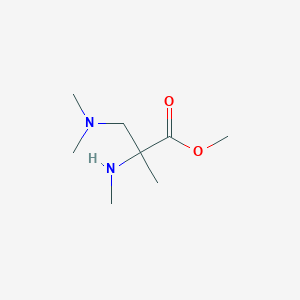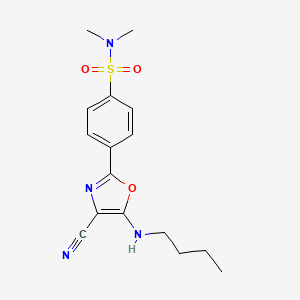
Methyl 3-(dimethylamino)-2-methyl-2-(methylamino)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-(dimethylamino)-2-methyl-2-(methylamino)propanoate is a compound that is not directly mentioned in the provided papers. However, the papers do discuss various related compounds and their synthesis, properties, and applications, which can provide insights into the analysis of similar compounds. The compound appears to be a derivative of propanoic acid with multiple amino and methyl groups, which suggests potential reactivity and applications in polymer and heterocyclic compound synthesis .
Synthesis Analysis
The synthesis of related compounds often involves the use of amino acids or their derivatives as starting materials. For instance, methyl (Z)-2-acetylamino-3-dimethylaminopropenoate was prepared from N-acetylglycine, which was converted with N,N-dimethylformamide and phosphorus oxychloride into an oxazolone derivative, followed by treatment with methanol in the presence of potassium carbonate . Similarly, 3-amino-2,2-dimethyl-propionamide was synthesized from methyl cyanoacetate through double methylation, ammonolysis, and reduction, with dimethyl carbonate acting as the methylating agent . These methods could potentially be adapted for the synthesis of this compound.
Molecular Structure Analysis
The molecular structure and conformation of related compounds have been studied using various spectroscopic and theoretical methods. For example, the molecular structure, vibrational spectra, and HOMO-LUMO analysis of 9-[3-(Dimethylamino)propyl]-2-trifluoro-methyl-9H-thioxanthen-9-ol were investigated, revealing interesting structural features such as intramolecular hydrogen bonding . These techniques could be applied to determine the molecular structure and electronic properties of this compound.
Chemical Reactions Analysis
Compounds with similar functional groups have been shown to participate in a variety of chemical reactions. For instance, methyl (Z)-2-acetylamino-3-dimethylaminopropenoate was used as a versatile reagent in the synthesis of various heterocyclic systems, reacting with N-nucleophiles and C-nucleophiles to form different heterocyclic compounds . Additionally, 2-cyano-3-(dimethylamino)prop-2-ene thioamide was used as a reagent for the synthesis of functionalized ethyl nicotinates and nicotinonitriles . These examples suggest that this compound could also be a valuable reagent in organic synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds can be complex and are influenced by factors such as molecular weight, solubility, and the presence of functional groups. Amphoteric copolymers of carboxybetaine and sulfobetaine monomers exhibited solubility behavior that varied with composition, pH, and the nature of added electrolytes . The kinetics of CO2 absorption into aqueous solutions of related amines were studied, indicating that solubility, diffusivity, and reaction kinetics play significant roles in the overall mass transfer coefficient . These studies provide a framework for understanding the physical and chemical behavior of this compound in different environments.
Wissenschaftliche Forschungsanwendungen
Post-Combustion CO2 Capture
Bernhardsen et al. (2019) explored the use of tertiary amines, including variants similar to Methyl 3-(dimethylamino)-2-methyl-2-(methylamino)propanoate, as alternatives for CO2 capture in post-combustion processes. Their study highlighted that these amines show less volatility and comparable vapor-liquid equilibrium behavior, making them potential candidates for CO2 capture applications. (Bernhardsen et al., 2019)
Thermo-Sensitive Resin Synthesis
Li An et al. (2015) conducted research on synthesizing a water-soluble resin with tertiary amine oxide side substituents, starting from compounds like 3-(dimethylamino)propanoic acid. This resin has potential applications in thermal laser imaging due to its thermal behaviors and thermo-induced solubility change. (Li An et al., 2015)
Isomer and Conformer Studies
Pigošová et al. (2005) studied the isomers and conformers of compounds including 3-dimethylamino-2-methylsulfonyl propenenitrile, providing insights into the structural and conformational possibilities of similar molecules. This research contributes to the understanding of the structural properties of such compounds. (Pigošová et al., 2005)
Dynamin GTPase Inhibitors
Gordon et al. (2013) found that the tertiary dimethylamino-propyl moiety, akin to that in this compound, is critical for inhibiting dynamin GTPase, a significant target in medicinal chemistry. This indicates its potential use in the development of therapeutic agents. (Gordon et al., 2013)
Push-Pull Compound Analysis
Gatial et al. (2011) examined the isomers and conformers of methyl-2-cyano-3-dimethylaminoacrylate, a compound structurally related to this compound. This research provides a deeper understanding of the structural dynamics of such molecules, which could be crucial for their application in various fields. (Gatial et al., 2011)
Eigenschaften
IUPAC Name |
methyl 3-(dimethylamino)-2-methyl-2-(methylamino)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O2/c1-8(9-2,6-10(3)4)7(11)12-5/h9H,6H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIUHBVRIFDMBQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(C)C)(C(=O)OC)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[5,7-Dimethyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]acetic acid](/img/structure/B3013175.png)
![2-(2-Chloro-6-fluorophenyl)-N-[2-(1-methyl-6-oxopyridazin-3-YL)phenyl]acetamide](/img/structure/B3013176.png)

![N-(4-carbamoylphenyl)-1-[(3-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B3013182.png)
![3-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B3013183.png)





![N-((2-(furan-2-yl)pyridin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B3013194.png)

![2-(Benzo[d]thiazol-2-ylthio)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)ethanone](/img/structure/B3013196.png)
